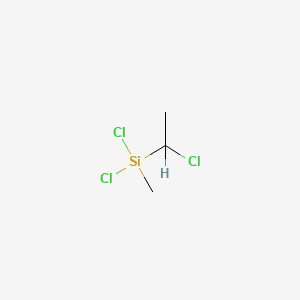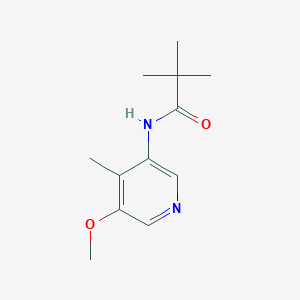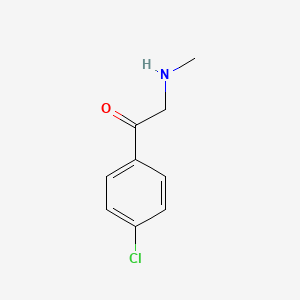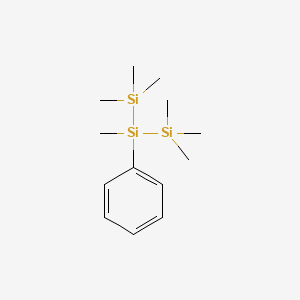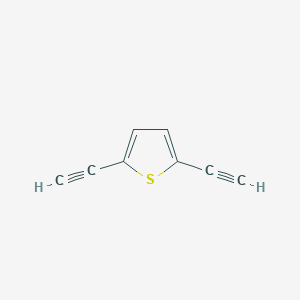
2,5-二乙炔基噻吩
描述
2,5-Diethynylthiophene is a chemical compound used in the creation of multinuclear organometallic molecular wires . These wires have shown high conductance at the single-molecule level .
Synthesis Analysis
The synthesis of 2,5-Diethynylthiophene involves two steps: the displacement of 2,5-dibromothiophene with trimethylsilylacetylene . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of 2,5-Diethynylthiophene is complex. It forms multinuclear organometallic molecular wires having repeating units . The molecular dimensions of these wires are between 2-4 nm .科学研究应用
微孔共轭聚合物
2,5-二乙炔基噻吩已被用于共轭微孔聚合物的合成。这些聚合物是通过链增长聚合和多环三聚合等均聚方法制备的,从而形成富含噻吩单元的网络。这些网络表现出显着的表面积,并显示出对 CO2 的增强亲和力。它们还显示出红移的紫外/可见光和荧光吸收和发射带,这在各种应用中很有用 (Bondarev 等,2017).
π-共轭聚合物
2,5-二乙炔基噻吩在 π-共轭聚合物的制造中起着至关重要的作用。这些聚合物通过环加成聚合合成,将供电子单元(如二噻富烯)与杂芳族单元结合起来。这些聚合物在 DMSO 和 DMF 中表现出良好的溶解性,并且它们的结构通过各种光谱方法得到证实。它们扩大了 π-共轭体系,这对一系列电子应用很重要 (Naka 等,2000).
光电子能谱研究
化合物 2,5-二乙炔基噻吩已使用光电子能谱 (PES) 进行研究,以了解其电子结构。这项研究提供了对分子中不同碳和硫原子行为的见解,这对于设计具有特定电子性质的材料至关重要 (Polzonetti 等,2001).
聚合物中的光学性质
共聚(2,5-二烷氧基-对-苯撑丁二烯/亚苯基丁二烯)的合成涉及 2,5-二乙炔基噻吩。与它们的均聚物对应物相比,这些共聚物显示出增强的荧光强度,使其在光学应用中很有用 (Kinoshita 等,2001).
铂配合物合成
2,5-二乙炔基噻吩用于合成具有扩展 π 共轭的刚棒炔烃,这些炔烃进一步用于制备双核铂配合物。这些配合物通过各种分析和光谱方法表征,表明它们在有机金属化学中的潜力 (Lewis 等,1997).
超支化聚芳烃合成
使用 2,5-二乙炔基噻吩合成了高分子量超支化聚芳烃。这些聚合物表现出出色的热稳定性和强蓝光发射,使其有望在材料科学中应用 (Peng 等,2003).
非线性光学性质
一种包含 2,5-二乙炔基噻吩和富电子咔唑的新型 π-共轭共聚物表现出显着的三阶非线性光学性质。这对于开发用于光电应用的材料至关重要 (Zhan 等,2001).
作用机制
The mechanism of action of 2,5-Diethynylthiophene is related to its role in the formation of multinuclear organometallic molecular wires. These wires show high conductance due to the efficient energy alignment between the Fermi level of the metal electrodes and the HOMO levels of the multinuclear molecular wires .
属性
IUPAC Name |
2,5-diethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-8(4-2)9-7/h1-2,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMSIVGKBOVYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462892 | |
| Record name | 2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79109-72-1 | |
| Record name | 2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)



![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)
